molecular formula C9H10FN3O B2474827 [(E)-[1-(4-fluorophenyl)ethylidene]amino]urea CAS No. 120445-82-1

[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea

Cat. No.: B2474827
CAS No.: 120445-82-1
M. Wt: 195.197
InChI Key: ZYYTYSQJWLDRSR-WUXMJOGZSA-N
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Chemical Reactions Analysis

[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of [(E)-[1-(4-fluorophenyl)ethylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking signal transduction pathways that promote cell proliferation or survival .

Comparison with Similar Compounds

[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea can be compared with other similar compounds, such as:

    [(E)-[1-(4-chlorophenyl)ethylidene]amino]urea: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    [(E)-[1-(4-bromophenyl)ethylidene]amino]urea: The presence of a bromophenyl group can also influence the reactivity and biological activity of the compound.

    [(E)-[1-(4-methylphenyl)ethylidene]amino]urea: The methyl group may affect the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific fluorophenyl group, which can enhance its biological activity and selectivity for certain molecular targets .

Biological Activity

[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound features a urea functional group linked to an ethylidene moiety, substituted with a 4-fluorophenyl group. The presence of the fluorine atom enhances its lipophilicity, which is crucial for biological activity. The molecular formula is C10_{10}H10_{10}F1_{1}N2_{2}O, with a molecular weight of 195.2 g/mol .

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases or proteases, blocking signal transduction pathways that promote cell proliferation or survival .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that fluorinated derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. In disc diffusion assays, compounds with similar structures displayed comparable activity to standard antibiotics like ampicillin against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

There is growing evidence supporting the anticancer potential of this compound. The fluorinated phenyl group may enhance interactions with biological targets involved in cancer progression. Initial studies indicate significant binding interactions with key proteins in cancer pathways, suggesting that this compound could influence cell growth and survival mechanisms .

Research Findings

StudyFindings
Raache et al. (2024)Investigated antibacterial activity; found effectiveness against S. aureus and E. coli .
MDPI Review (2020)Discussed the synthesis and antibacterial properties of related compounds; highlighted the importance of fluorination in enhancing activity .
Smolecule (2023)Reported preliminary anticancer properties; suggested potential for further exploration in drug development .

Case Study 1: Antibacterial Activity

In a study assessing various fluorinated aldimines, this compound demonstrated potent antibacterial effects against clinical strains of bacteria, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanism

A study focused on the binding affinities of this compound with cancer-related proteins showed promising results in inhibiting pathways associated with tumor growth. This suggests its viability as a candidate for further therapeutic exploration .

Properties

IUPAC Name

[(E)-1-(4-fluorophenyl)ethylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYTYSQJWLDRSR-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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